2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
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Overview
Description
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide typically involves a multi-step process. One common method starts with the preparation of the tetrazole ring, which can be achieved by reacting benzyl halides with sodium azide in the presence of a suitable solvent. The resulting tetrazole intermediate is then reacted with 2,6-dichlorophenylacetic acid under appropriate conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring or the acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. One of the primary targets is the mitogen-activated protein kinase 1 (MEK-1) enzyme. The compound inhibits the activity of MEK-1, which plays a crucial role in cell signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives: These compounds share a similar tetrazole ring structure and have been studied for their antitumor activity.
Benzotriazole derivatives: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their antimicrobial properties.
Uniqueness
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is unique due to its specific combination of the tetrazole ring and the dichlorophenylacetamide group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C16H13Cl2N5OS |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H13Cl2N5OS/c17-12-7-4-8-13(18)15(12)19-14(24)10-25-16-20-21-22-23(16)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,24) |
InChI Key |
LNRVXEMJPGZNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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